N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline
Overview
Description
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and dimethyl groups, and an aniline moiety substituted with methoxy groups.
Preparation Methods
The synthesis of N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.
Coupling reaction: The pyrazole derivative is coupled with 2,4-dimethoxyaniline under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the aniline moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and diazonium salts. Major products formed from these reactions include amino derivatives, substituted anilines, and azo compounds.
Scientific Research Applications
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The methoxy groups on the aniline moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline can be compared with similar compounds such as:
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of the dimethoxy groups, which may alter its chemical reactivity and biological activity.
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxybenzamide: This compound has a benzamide moiety instead of the aniline moiety, which may affect its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-15(19(20)21)13(18(2)17-10)7-8-16-12-6-5-11(22-3)9-14(12)23-4/h5-9,16H,1-4H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIHCJLLOSDGS-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.